ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a carboxylate ester at position 5 and a methyl group at position 3. The acetamide linker connects the thiazole moiety to a pyridazinone ring, which is further substituted with a 3,5-dimethylpyrazole group. The ethyl carboxylate group enhances solubility, while the pyrazole and pyridazinone rings may contribute to target binding via hydrogen bonding or π-π interactions.
Properties
Molecular Formula |
C18H20N6O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H20N6O4S/c1-5-28-17(27)16-12(4)19-18(29-16)20-14(25)9-23-15(26)7-6-13(22-23)24-11(3)8-10(2)21-24/h6-8H,5,9H2,1-4H3,(H,19,20,25) |
InChI Key |
RGOGAZXCVZRJKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative to form the 3,5-dimethyl-1H-pyrazole ring.
Construction of the Pyridazinone Ring: This involves the reaction of the pyrazole derivative with a suitable nitrile or ester to form the 6-oxopyridazin-1(6H)-yl moiety.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.
Final Coupling: The final step involves coupling the thiazole derivative with the pyridazinone-pyrazole intermediate using an acylation reaction to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings.
Reduction: Reduction reactions may target the carbonyl groups within the pyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential as an enzyme inhibitor or receptor ligand. Its heterocyclic rings are common motifs in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure is reminiscent of known pharmacophores, suggesting possible applications in drug development for conditions like inflammation, infection, or cancer.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The pyrazole and thiazole rings might interact with active sites of enzymes, while the pyridazinone moiety could be involved in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Comparative NMR Chemical Shifts (ppm) in Key Regions
- Region A (Positions 39–44): The target compound exhibits downfield shifts compared to Compound 1 but upfield relative to Rapa, suggesting reduced electron-withdrawing effects from the thiazole carboxylate compared to Rapa’s macrolide system.
Functional Implications
- Solubility and Bioavailability: The ethyl carboxylate group in the target compound improves aqueous solubility compared to non-esterified analogs (e.g., Compound 7), which may enhance oral bioavailability.
- Binding Affinity: The dimethylpyrazole substituent likely enhances hydrophobic interactions with target proteins compared to simpler pyrazole derivatives (e.g., Compound 1), as inferred from NMR-driven structural modeling .
- Metabolic Stability: The methyl group on the thiazole ring may reduce susceptibility to oxidative metabolism relative to unmethylated analogs, extending half-life.
Biological Activity
Ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazole and thiazole moieties. The synthetic pathway often includes the use of various reagents and conditions that are optimized for yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds derived from pyrazole and thiazole structures. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. In particular:
- Compound E : Exhibited an IC50 value of 0.08–12.07 µM against several cancer cell lines, indicating potent activity .
The mechanism of action for these compounds often involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies.
Anti-inflammatory Properties
Compounds containing pyrazole rings have also been investigated for their anti-inflammatory effects. For example:
- Inhibition of TNF-a Release : Some derivatives demonstrated over 97% inhibition of TNF-a release in LPS-stimulated whole blood assays at concentrations as low as 10 µM .
This suggests that this compound could be a candidate for further development in treating inflammatory diseases.
The biological activity is often linked to specific molecular interactions. Molecular docking studies indicate that these compounds may interact with key proteins involved in cancer progression and inflammation, such as:
- Epidermal Growth Factor Receptor (EGFR) : Binding simulations suggest that modifications to the compound can enhance its affinity for EGFR, a common target in cancer therapy .
Case Studies
Several case studies have been documented regarding the biological effects of pyrazole derivatives:
- Study on Cytotoxicity : A study involving various pyrazole derivatives indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells .
- Inflammatory Response Modulation : Another study found that certain derivatives could modulate inflammatory pathways effectively, reducing markers such as IL-6 and TNF-a in vitro .
Data Tables
| Compound Name | IC50 (µM) | Biological Activity | Target Protein |
|---|---|---|---|
| Compound E | 0.08–12.07 | Anticancer | Tubulin |
| Compound F | 10 | Anti-inflammatory | TNF-a |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing ethyl 2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate?
- Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyridazinone core (e.g., refluxing in ethanol with catalytic acid) .
- Step 2 : Functionalization of the pyrazole moiety via nucleophilic substitution or acetyl transfer reactions, as seen in analogous pyrazole-thiazole hybrids .
- Step 3 : Final coupling of the pyridazinone and thiazole-carboxylate fragments using peptide-like amide bond formation (e.g., EDC/HOBt-mediated acylation) .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Pre-saturate solutions with inert gas (N) to prevent oxidative degradation .
- Stability : Store at –20°C in amber vials under anhydrous conditions. Monitor decomposition via HPLC (retention time shifts) over 72-hour stability assays .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyridazinone-thiazole coupling step?
- Experimental Design :
- DoE Approach : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(PPh) vs. CuI). Use a fractional factorial design to identify critical parameters .
- Case Study : In analogous pyrazole-thiadiazole syntheses, THF at 80°C with Pd catalysis increased yields from 45% to 72% by reducing steric hindrance .
Q. What strategies resolve discrepancies in spectral data interpretation (e.g., overlapping NMR signals)?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign overlapping pyridazinone C=O (δ 165–170 ppm) and thiazole NH (δ 10–11 ppm) signals .
- Computational Modeling : Compare experimental -NMR with DFT-calculated shifts (e.g., B3LYP/6-31G**) to validate assignments .
Q. How can biological activity screening be designed to assess structure-activity relationships (SAR)?
- Assay Design :
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to pyridazinone-thiazole motifs’ affinity for ATP-binding pockets .
- Dose-Response : Test 0.1–100 μM in triplicate, using staurosporine as a positive control. Monitor IC shifts with structural variations (e.g., methyl vs. CF substituents) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Pyridazinone-Thiazole Coupling
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–90°C | +25% | |
| Solvent | Anhydrous DMF | +15% | |
| Catalyst | Pd(PPh) | +30% | |
| Reaction Time | 12–16 h | +10% |
Table 2 : Stability Under Storage Conditions
| Condition | Degradation (%) at 72 h | Analytical Method | Reference |
|---|---|---|---|
| –20°C (dry N) | <5% | HPLC-UV | |
| 4°C (ambient air) | 22% | TLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
